molecular formula C13H10N4O3 B13403669 Methyl 4-(9H-Purin-6-yloxy)benzoate

Methyl 4-(9H-Purin-6-yloxy)benzoate

Cat. No.: B13403669
M. Wt: 270.24 g/mol
InChI Key: GPNUQTHYCRRZMQ-UHFFFAOYSA-N
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Description

Methyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C13H10N4O3 and a molecular weight of 270.24 g/mol. It is a useful intermediate in organic synthesis processes and is characterized by its white to off-white solid appearance. This compound is slightly soluble in DMSO and methanol and has a melting point of 240-242°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(9H-Purin-6-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the purine moiety can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Methyl 4-(9H-Purin-6-yloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Methyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(7H-Purin-6-yloxy)benzoate: Similar structure but different purine isomer.

    Methyl 4-(9H-Purin-6-yloxy)phenylacetate: Similar structure with an additional phenylacetate group.

    Methyl 4-(9H-Purin-6-yloxy)benzoic acid: Similar structure with a carboxylic acid group instead of a methyl ester.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

methyl 4-(7H-purin-6-yloxy)benzoate

InChI

InChI=1S/C13H10N4O3/c1-19-13(18)8-2-4-9(5-3-8)20-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H,14,15,16,17)

InChI Key

GPNUQTHYCRRZMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3

Origin of Product

United States

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